molecular formula C16H17NO3S B14312374 N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide CAS No. 111939-16-3

N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide

Katalognummer: B14312374
CAS-Nummer: 111939-16-3
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: GTAMIHQFHRPNAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with methyl groups. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-methylbenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, alcohols.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, resulting in the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3,4-Dimethylbenzene-1-sulfonyl)piperidin-4-yl-N-(oxan-4-yl)acetamide
  • 1-(3,4-Dimethylbenzene-1-sulfonyl)azepane
  • 3,4-Dimethylbenzenesulfonyl chloride

Uniqueness

N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of both sulfonyl and amide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

111939-16-3

Molekularformel

C16H17NO3S

Molekulargewicht

303.4 g/mol

IUPAC-Name

N-(3,4-dimethylphenyl)sulfonyl-3-methylbenzamide

InChI

InChI=1S/C16H17NO3S/c1-11-5-4-6-14(9-11)16(18)17-21(19,20)15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H,17,18)

InChI-Schlüssel

GTAMIHQFHRPNAG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C(=O)NS(=O)(=O)C2=CC(=C(C=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.